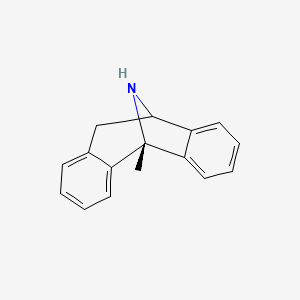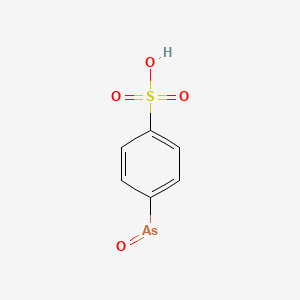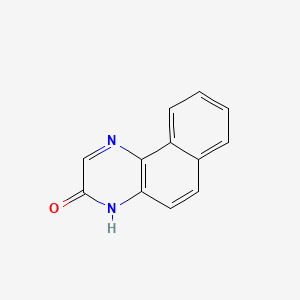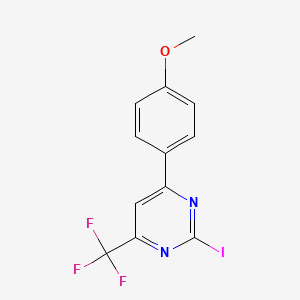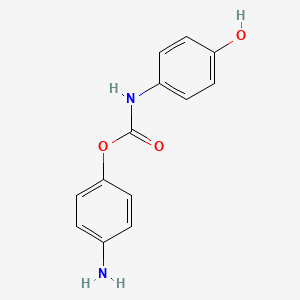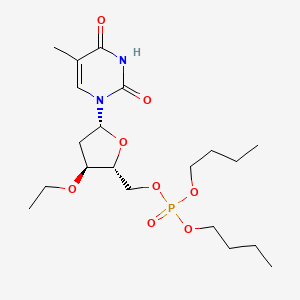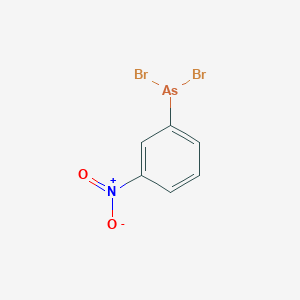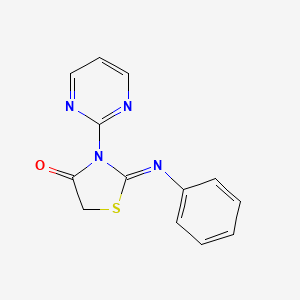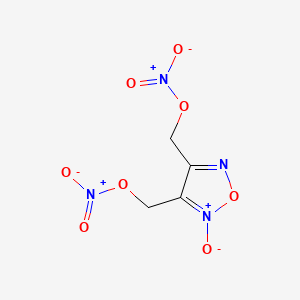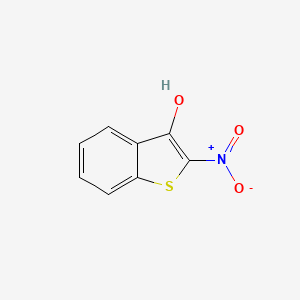![molecular formula C17H26ClN3O2 B12811929 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride](/img/structure/B12811929.png)
1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vildagliptin hydrochloride is an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 inhibitors, which work by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, thereby enhancing their effects on insulin secretion and blood glucose regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vildagliptin hydrochloride typically involves the reaction of L-proline with chloroacetyl chloride in the presence of a base, followed by the addition of 3-hydroxyadamantane-1-carboxylic acid. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures . The intermediate product is then subjected to further reactions, including hydrolysis and purification steps, to yield Vildagliptin hydrochloride.
Industrial Production Methods
Industrial production of Vildagliptin hydrochloride involves large-scale synthesis using similar reaction conditions as described above. The process includes steps such as sieving, mixing, dry granulation, and tabletting to produce the final pharmaceutical product .
Análisis De Reacciones Químicas
Types of Reactions
Vildagliptin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Vildagliptin hydrochloride into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Vildagliptin hydrochloride.
Aplicaciones Científicas De Investigación
Vildagliptin hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dipeptidyl peptidase-4 inhibitors and their chemical properties.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Extensively studied for its therapeutic potential in managing type 2 diabetes mellitus and its effects on blood glucose levels.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control
Mecanismo De Acción
Vildagliptin hydrochloride exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. These hormones enhance insulin secretion from the beta cells of the pancreas and suppress glucagon release from the alpha cells, leading to improved glycemic control .
Comparación Con Compuestos Similares
Similar Compounds
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor used in the management of type 2 diabetes mellitus.
Saxagliptin: A similar compound with a comparable mechanism of action.
Linagliptin: Another member of the dipeptidyl peptidase-4 inhibitor class.
Uniqueness of Vildagliptin Hydrochloride
Vildagliptin hydrochloride is unique in its specific chemical structure, which includes a cyanopyrrolidine moiety. This structure contributes to its selective inhibition of dipeptidyl peptidase-4 and its pharmacokinetic properties, such as bioavailability and half-life .
Propiedades
Fórmula molecular |
C17H26ClN3O2 |
|---|---|
Peso molecular |
339.9 g/mol |
Nombre IUPAC |
1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C17H25N3O2.ClH/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16;/h12-14,19,22H,1-8,10-11H2;1H |
Clave InChI |
RZUUYWHYKBKAGN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



